molecular formula C20H26BrNO4S B148397 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid CAS No. 130466-54-5

6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid

Cat. No. B148397
CAS RN: 130466-54-5
M. Wt: 456.4 g/mol
InChI Key: QAROALJSMVITBH-PYJGBCDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid, also known as compound X, is a novel chemical entity that has attracted significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Compound X has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Compound X has been shown to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X is still under investigation. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Compound X has also been shown to modulate the immune system, leading to the suppression of inflammation and the enhancement of anti-tumor immunity.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Furthermore, this compound X has been shown to have a favorable safety profile, with no significant toxicity observed in pre-clinical studies.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments. It is a highly potent and selective 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid that can be easily synthesized in large quantities. Furthermore, it has a favorable safety profile, making it suitable for in vitro and in vivo studies. However, one limitation of this compound X is that its mechanism of action is still not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the elucidation of its mechanism of action, which may lead to the development of more potent and selective analogs. Furthermore, the therapeutic potential of this compound X in various diseases, including cancer and inflammation, should be further explored in pre-clinical and clinical studies. Finally, the safety and toxicity profile of this compound X should be evaluated in more detail to ensure its suitability for human use.
Conclusion:
In conclusion, this compound X is a novel chemical entity that has shown promising results in various scientific research applications. Its synthesis method has been optimized to ensure high yield and purity of the final product. Compound X has significant biochemical and physiological effects, including anti-inflammatory and anti-tumor properties, and has a favorable safety profile. However, its mechanism of action is still not fully understood, and further research is needed to explore its therapeutic potential in various diseases.

Synthesis Methods

Compound X can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of advanced equipment and techniques, such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry. The synthesis method has been optimized to ensure high yield and purity of the final product.

properties

CAS RN

130466-54-5

Molecular Formula

C20H26BrNO4S

Molecular Weight

456.4 g/mol

IUPAC Name

(Z)-6-[(1S,2R,3S,4S)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid

InChI

InChI=1S/C20H26BrNO4S/c21-16-8-10-17(11-9-16)27(25,26)22-13-19-15-7-6-14(12-15)18(19)4-2-1-3-5-20(23)24/h2,4,8-11,14-15,18-19,22H,1,3,5-7,12-13H2,(H,23,24)/b4-2-/t14-,15-,18-,19-/m0/s1

InChI Key

QAROALJSMVITBH-PYJGBCDKSA-N

Isomeric SMILES

C1C[C@H]2C[C@H]1[C@@H]([C@H]2/C=C\CCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br

SMILES

C1CC2CC1C(C2C=CCCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CC2CC1C(C2C=CCCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br

synonyms

6-(3-((((4-bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid
ONO-NT 126
ONO-NT-126

Origin of Product

United States

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